molecular formula C16H20ClN3O3 B2684034 N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 941945-86-4

N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No. B2684034
CAS RN: 941945-86-4
M. Wt: 337.8
InChI Key: RIRAHAGZJAGTGK-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system (ECS) in the body. The ECS plays a crucial role in regulating various physiological functions, including pain sensation, inflammation, and appetite.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has led to the synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, showing in vitro anticancer activity. The study demonstrated that these complexes exhibit DNA-binding affinities and are active against selected tumor cell lines, suggesting potential applications in cancer treatment (Zheng et al., 2015).

Antidepressant and Nootropic Agents

Another study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Compounds exhibited significant activity, indicating the potential for development into treatments for depression and cognitive disorders (Thomas et al., 2016).

Antioxidant Activity

A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. Several compounds were identified as potent antioxidants, with activities comparable or superior to known antioxidants like ascorbic acid, showcasing potential for therapeutic antioxidant applications (Tumosienė et al., 2019).

Bimetallic Complexes and DNA Reactivity

Research on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide demonstrated the synthesis and characterization of such complexes, investigating their cytotoxic activities and reactivities towards DNA and proteins. This suggests potential for the development of new therapeutic agents targeting DNA or proteins (Li et al., 2012).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-11-5-6-12(17)10-13(11)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRAHAGZJAGTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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